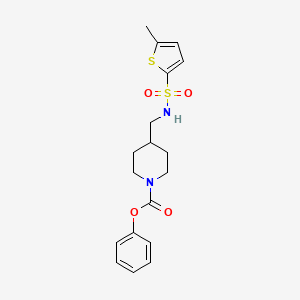

Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

phenyl 4-[[(5-methylthiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-14-7-8-17(25-14)26(22,23)19-13-15-9-11-20(12-10-15)18(21)24-16-5-3-2-4-6-16/h2-8,15,19H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKANFCGGYWTLHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the thiophene ring separately. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, while the thiophene ring can be prepared via cyclization reactions involving sulfur-containing compounds.

Once the individual rings are prepared, they are coupled together using a sulfonamide linkage. This step often involves the use of sulfonyl chlorides and amines under basic conditions to form the sulfonamide bond. The final step involves esterification to introduce the carboxylate group, typically using phenol and a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Análisis De Reacciones Químicas

Ester Hydrolysis and Carboxylate Modifications

The phenyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is critical for modifying the compound’s solubility or introducing new functional groups.

Key Findings :

-

Hydrolysis proceeds efficiently under mild basic conditions (e.g., LiOH) without affecting the sulfonamide or thiophene groups .

-

The resulting carboxylic acid can undergo further derivatization, such as amidation or esterification .

Sulfonamide Group Reactivity

The sulfonamide moiety acts as a weak nucleophile or participates in metal-catalyzed cross-couplings, enabling C–N bond formation or functionalization.

Key Findings :

-

Nickel catalysis facilitates coupling with aldehydes and alkenes, forming allylic amines .

-

Alkylation at the sulfonamide nitrogen requires strong bases (e.g., NaH) and polar aprotic solvents.

Piperidine Ring Functionalization

The piperidine ring undergoes hydrogenation, alkylation, or ring-opening reactions, depending on reaction conditions.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogenation | H₂, Pd/C | Saturated piperidine derivative | >90% | |

| Acylation | AcCl, Et₃N | N-acetylpiperidine carboxylate | ~70% |

Key Findings :

-

Hydrogenation preserves stereochemistry and is highly efficient under mild pressures .

-

Acylation at the piperidine nitrogen requires stoichiometric acyl halides and bases .

Thiophene Ring Electrophilic Substitution

The 5-methylthiophene group directs electrophilic substitution, favoring reactions at the 4-position due to the sulfonamide’s electron-withdrawing effects.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 4-bromo-5-methylthiophene sulfonamide | ~60% | |

| Nitration | HNO₃, H₂SO₄ | 4-nitro-5-methylthiophene sulfonamide | ~55% |

Key Findings :

-

Bromination and nitration occur regioselectively at the 4-position of the thiophene ring .

-

Steric hindrance from the methyl group limits reactivity at adjacent positions.

Cross-Coupling Reactions

The aryl groups (phenyl, thiophene) participate in Suzuki-Miyaura or Heck couplings, enabling structural diversification.

| Reaction | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–75% | |

| Heck reaction | Pd(OAc)₂, PPh₃ | Alkenylated thiophene derivatives | ~50% |

Key Findings :

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a piperidine core substituted with a phenyl group and a sulfonamide moiety, which are critical for its biological activity. The presence of the 5-methylthiophene group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate has been investigated for its potential anticancer properties. Research indicates that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against colon and breast cancer cells, suggesting that this compound may also possess similar properties due to its structural analogies .

Case Study:

A study synthesized several sulfonamide derivatives, including those based on piperidine structures, and evaluated their anticancer activity. Results indicated that certain derivatives led to significant apoptosis in cancer cells, highlighting the therapeutic potential of such compounds .

Metabolic Syndrome Treatment

The compound is also being explored for its role in treating metabolic syndrome-related disorders, including type 2 diabetes and obesity. The inhibition of 11β-hydroxysteroid dehydrogenase type 1 by similar compounds has been linked to improved insulin sensitivity and reduced fat accumulation .

Clinical Relevance:

Research has shown that inhibiting this enzyme can lead to beneficial metabolic outcomes in patients with metabolic syndrome, positioning the compound as a candidate for further clinical evaluation .

Neurological Disorders

There is emerging interest in the application of sulfonamide derivatives for treating central nervous system disorders, including Alzheimer's disease. Compounds with similar piperidine structures have demonstrated neuroprotective effects and improved cognitive function in preclinical models .

Research Findings:

Studies have suggested that these compounds can modulate neurotransmitter systems, providing a basis for their use in treating cognitive impairments associated with neurodegenerative diseases .

Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Sulfonamide A | Colon Cancer | 10 |

| Sulfonamide B | Breast Cancer | 15 |

| Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate | TBD | TBD |

Metabolic Effects on Insulin Sensitivity

Mecanismo De Acción

The mechanism of action of Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with biological molecules through hydrogen bonding and electrostatic interactions, which can influence the compound’s efficacy and selectivity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Metrics

The following compounds share structural motifs with the target molecule, particularly the piperidine-carboxylate backbone and sulfonamido groups:

Key Observations :

- The tert-butyl derivative (PDB:3E37) exhibits the highest similarity (0.71), likely due to shared piperidine-carboxylate and sulfonamide pharmacophores .

- Lower similarity scores (0.53–0.54) for methyl and ethyl esters highlight the critical role of the 5-methylthiophene-sulfonamido group in differentiating the target compound .

Pharmacological and Biochemical Profiles

Enzyme Inhibition and Binding Affinity

- Autotaxin Inhibitors: Compounds such as (3,5-dichlorophenyl)methyl 4-[4-(sulfamoylamino)benzamido]piperidine-1-carboxylate (Compound 2) demonstrate potent inhibition in bis-pNPP assays (IC₅₀: 12 nM), attributed to their sulfonamido-benzamido substituents. The target compound’s methylthiophene-sulfonamido group may confer distinct steric or electronic interactions with autotaxin’s active site .

- PROTACs and Lipid Metabolism : The tert-butyl analog (Compound 5, ) targets PDEδ to impair lipid metabolism, suggesting that piperidine-carboxylate derivatives with sulfonamido groups may broadly influence metabolic pathways. However, the target compound’s thiophene ring could alter solubility or membrane permeability compared to chlorophenyl derivatives .

Physicochemical Properties

- Synthetic Accessibility: Mitsunobu reactions and tert-butyl deprotection () are common in piperidine-carboxylate synthesis. The target compound’s 5-methylthiophene-sulfonamido group may require specialized sulfonylation conditions, increasing synthetic complexity compared to simpler benzamido derivatives .

Actividad Biológica

Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of piperidine derivatives, characterized by the presence of a phenyl group and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 394.5 g/mol . The synthesis typically involves the reaction of piperidine derivatives with sulfonamide-containing precursors, which can be achieved through various methods such as nucleophilic substitution or coupling reactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including those similar to Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate. For instance, derivatives have shown significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent effects . The compound's sulfonamide group is believed to enhance its interaction with bacterial enzymes, thus inhibiting their growth.

Anticancer Properties

Research indicates that piperidine derivatives exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. In vitro studies have demonstrated that certain derivatives can significantly reduce cell viability in cancer cell lines such as MDA-MB-231 and HCT116 . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring and the introduction of electron-withdrawing groups can enhance cytotoxicity .

Study 1: Antitumor Activity Evaluation

A study conducted by Da Silva et al. evaluated the antitumor effects of thiazolidinone derivatives, which share structural similarities with our compound. The study reported that specific derivatives exhibited potent antitumor activity against glioblastoma multiforme cells, demonstrating a decrease in cell viability and increased apoptosis markers . This highlights the potential for Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate in cancer therapeutics.

Study 2: Antimicrobial Efficacy

In another investigation, piperidine-based compounds were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate had MIC values ranging from 0.22 to 0.25 μg/mL, indicating strong bactericidal activity . This underscores the therapeutic potential of this class of compounds in treating bacterial infections.

Data Table: Summary of Biological Activities

| Activity Type | Tested Compound | MIC (μg/mL) | Cell Line | Effect |

|---|---|---|---|---|

| Antimicrobial | Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate | 0.22 - 0.25 | Staphylococcus aureus | Bactericidal |

| Antitumor | Thiazolidinone derivative | Not specified | MDA-MB-231, HCT116 | Cytotoxicity |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.